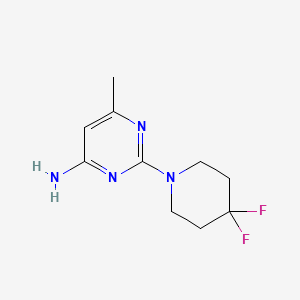

2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine

Description

2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoropiperidinyl group attached to a methylpyrimidinyl moiety, which imparts distinct chemical properties.

Properties

Molecular Formula |

C10H14F2N4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine |

InChI |

InChI=1S/C10H14F2N4/c1-7-6-8(13)15-9(14-7)16-4-2-10(11,12)3-5-16/h6H,2-5H2,1H3,(H2,13,14,15) |

InChI Key |

NYOZABKUOYTRGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine typically involves the reaction of 4,4-difluoropiperidine with 6-methylpyrimidin-4-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4,4-Difluoropiperidin-1-yl)aniline

- 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

- 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Uniqueness

Compared to similar compounds, 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine stands out due to its unique combination of a difluoropiperidinyl group and a methylpyrimidinyl moiety

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine is a chemical compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a difluoropiperidinyl group and a methylpyrimidinyl moiety, which contribute to its distinctive chemical properties and biological interactions.

- Molecular Formula : C10H14F2N4

- Molecular Weight : 228.24 g/mol

- IUPAC Name : 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine

- CAS Number : 2446613-63-2

The biological activity of 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways. Notably, it has been investigated for its potential role as a dipeptidyl peptidase (DPP) inhibitor, which is relevant in the context of metabolic disorders such as diabetes.

Antidiabetic Effects

Research indicates that compounds similar to 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine exhibit DPP-4 inhibitory activity. DPP-4 inhibitors are known to enhance insulin secretion and improve glycemic control by preventing the degradation of incretin hormones. A study demonstrated that DPP-4 inhibitors can mitigate diabetic nephropathy by reducing urinary albumin excretion and improving renal function in diabetic patients .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. Further investigations are needed to elucidate the specific mechanisms by which 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine exerts its anticancer effects.

Case Studies

Several case studies have explored the effects of DPP-4 inhibitors on metabolic disorders. For instance:

- Clinical Trial on Linagliptin : A double-blind randomized controlled trial involving patients with diabetic nephropathy showed significant reductions in urinary albumin-to-creatinine ratios after treatment with linagliptin, a DPP-4 inhibitor .

- Renoprotective Effects : Meta-analysis of clinical trials indicated that DPP-4 inhibitors not only improve glycemic control but also provide direct renoprotective effects, highlighting their potential utility in managing diabetic kidney disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4,4-Difluoropiperidin-1-yl)aniline | Structure | DPP-4 Inhibition |

| 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline | Structure | Anticancer Activity |

| 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine | Structure | Antidiabetic Effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.